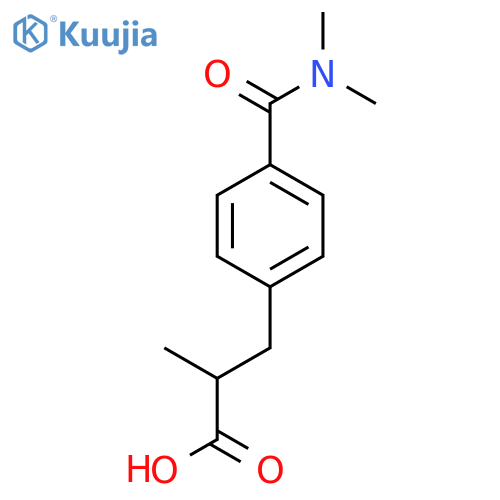Cas no 2229291-63-6 (3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid)

2229291-63-6 structure
商品名:3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid
- EN300-1744218
- 2229291-63-6
- 3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid
-
- インチ: 1S/C13H17NO3/c1-9(13(16)17)8-10-4-6-11(7-5-10)12(15)14(2)3/h4-7,9H,8H2,1-3H3,(H,16,17)
- InChIKey: GXYQWYCGKZSCBT-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CC1C=CC(C(N(C)C)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 235.12084340g/mol
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 57.6Ų
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744218-0.1g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-0.25g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-5.0g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 5g |
$2732.0 | 2023-06-03 | ||
| Enamine | EN300-1744218-0.05g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.05g |
$792.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-0.5g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-5g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 5g |
$2732.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-2.5g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-10.0g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 10g |
$4052.0 | 2023-06-03 | ||
| Enamine | EN300-1744218-1g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1744218-10g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 10g |
$4052.0 | 2023-09-20 |
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
2229291-63-6 (3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
